molecular formula C7H15NO B13601302 2-Amino-3-(1-methylcyclopropyl)propan-1-ol

2-Amino-3-(1-methylcyclopropyl)propan-1-ol

Cat. No.: B13601302
M. Wt: 129.20 g/mol
InChI Key: SEVOGNLOVAUIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C7H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropyl ketone with ammonia and a reducing agent. One common method includes the following steps:

    Formation of the intermediate: 1-methylcyclopropyl ketone is reacted with ammonia to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylcyclopropyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

2-Amino-3-(1-methylcyclopropyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A similar compound with a different substitution pattern on the carbon chain.

    3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol: Another compound with a similar structure but different functional groups.

Uniqueness

2-Amino-3-(1-methylcyclopropyl)propan-1-ol is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-3-(1-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C7H15NO/c1-7(2-3-7)4-6(8)5-9/h6,9H,2-5,8H2,1H3

InChI Key

SEVOGNLOVAUIPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.